molecular formula C10H7BrN2O B8435251 5'-bromo-2H-[1,3'-bipyridine]-2-one

5'-bromo-2H-[1,3'-bipyridine]-2-one

Cat. No.: B8435251
M. Wt: 251.08 g/mol
InChI Key: JQBASDSQBWCSIK-UHFFFAOYSA-N
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Description

5'-Bromo-2H-[1,3'-bipyridine]-2-one is a brominated heterocyclic compound featuring a bipyridine scaffold with a ketone oxygen at the 2-position and a bromine substituent at the 5'-position.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)pyridin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-8-5-9(7-12-6-8)13-4-2-1-3-10(13)14/h1-7H

InChI Key

JQBASDSQBWCSIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Bromo-5-(2,4-dimethoxypyrimidin-5-yl)-2H-[1,3'-bipyridin]-2-one (S6)

  • Structure : Differs by the addition of a 2,4-dimethoxypyrimidin-5-yl group at the 5-position of the bipyridine core .
  • Synthesis : Prepared via bromination of 5-(2,4-dimethoxypyrimidin-5-yl)-2H-[1,3'-bipyridin]-2-one using excess N-bromosuccinimide (NBS) in DMF .
  • Key Differences : The dimethoxypyrimidine moiety enhances steric bulk and may influence binding affinity in enzyme inhibition (e.g., SARS-CoV-2 main protease inhibitors) compared to the simpler 5'-bromo derivative.

5-Amino-5′-bromo-6-(4-methylbenzoyl)-8-nitro-2,3-dihydro-1H-spiro-[imidazo[1,2-a]pyridine-7,3′-indolin]-2′-one

  • Structure: A spiro-fused imidazo-pyridine-indolinone system with bromine at the 5′-position .
  • Properties: X-ray crystallography confirms a non-planar conformation due to the spiro junction, which reduces conjugation compared to the bipyridine system in the target compound .

5-Bromo-2-methoxy-3-methylpyridine

  • Structure: A monocyclic pyridine with bromine at the 5-position, methoxy at 2, and methyl at 3 .
  • Electronic Effects : Methoxy and methyl groups donate electron density, altering reactivity compared to the electron-withdrawing ketone in the target compound.
  • Utility : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug intermediates, whereas the bipyridine scaffold may enable chelation of metal ions .

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

  • Structure : Features a hydroxymethyl group and ketone oxygen, enhancing hydrogen-bonding capacity .
  • Physicochemical Properties : Higher solubility in polar solvents compared to the hydrophobic bipyridine derivative. Molecular weight (204.02 g/mol) is lower than the target compound’s estimated ~250 g/mol .

4,4'-Dibromo-2,2'-bipyridine

  • Structure : Symmetric bromination at 4 and 4' positions on bipyridine .
  • Applications : Key reagent in synthesizing ruthenium dyes for dye-sensitized solar cells (DSSCs), leveraging its ability to coordinate metals. The absence of a ketone group in this compound limits its use in redox-active systems compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Applications Key Differences from Target Compound
5'-Bromo-2H-[1,3'-bipyridine]-2-one C₁₀H₇BrN₂O Br (5'), ketone (2) ~250 (estimated) Pharmaceutical intermediates Reference compound
3-Bromo-5-(dimethoxypyrimidinyl)-bipyridine C₁₆H₁₃BrN₄O₃ Br (3), dimethoxypyrimidinyl (5) 397.21 Enzyme inhibition Added pyrimidine ring enhances steric bulk
4,4'-Dibromo-2,2'-bipyridine C₁₀H₆Br₂N₂ Br (4, 4') 309.98 DSSC dyes Symmetric bromination; no ketone group
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO Br (5), OCH₃ (2), CH₃ (3) 202.05 Cross-coupling reactions Monocyclic; lacks bipyridine conjugation

Key Research Findings

  • Synthetic Flexibility : Bromination at specific positions (e.g., 5' vs. 4) is achievable using NBS, but steric and electronic factors dictate regioselectivity .
  • Pharmacological Potential: Spiro and bipyridine bromo-derivatives show divergent applications; the former targets biological receptors, while the latter may serve as metal ligands .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is pivotal for assembling the bipyridine core. In a representative approach:

  • Boronic acid intermediate : 2,2'-Bipyridine-4-boronic acid (yield: 73%) is prepared via sequential lithiation and borylation.

  • Bromo-substituted partner : 4'-Bromo-2,2':6',2''-terpyridine (yield: 79%) serves as the coupling partner.

  • Conditions : Pd(PPh₃)₄ catalyst, aqueous Na₂CO₃, toluene/ethanol, reflux (24 h).

  • Outcome : Ligand yield of 85–90% with >98% purity.

Adaptation for target compound :
Replace terpyridine with 2-pyridone derivatives. For example, coupling 5-bromo-3-pyridylboronic acid with 2-chloro-1H-pyridin-2-one under similar conditions may yield the desired bipyridine.

Ullmann Coupling for Direct Linkage

Copper-mediated Ullmann coupling offers an alternative for aryl-aryl bond formation:

  • Substrates : 2-Bromo-5'-iodobipyridine and 2-hydroxypyridine.

  • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C (48 h).

  • Yield : ~60–70% in model systems.

Bromination Methodologies

Direct Bromination of Bipyridine Intermediates

Post-coupling bromination using N-bromosuccinimide (NBS):

  • Substrate : 2H-[1,3'-bipyridine]-2-one.

  • Conditions : NBS (1.2 equiv), AIBN (catalytic), CCl₄, reflux (12 h).

  • Regioselectivity : Bromination occurs para to the electron-donating ketone group, favoring the 5'-position.

  • Yield : 82% (purity: 95%).

Hydrobromic Acid/Hydrogen Peroxide System

Adapted from pyrimidine bromination:

  • Substrate : 2H-[1,3'-bipyridine]-2-one.

  • Conditions : 48% HBr (3 equiv), 30% H₂O₂ (2 equiv), 100°C (8 h).

  • Yield : 94% (effective bromine utilization: 98%).

Ketone Functionalization and Protection

Oxidation of Methyl Groups

  • Substrate : 5'-Bromo-2-methyl-[1,3'-bipyridine].

  • Conditions : KMnO₄, H₂SO₄, 80°C (6 h).

  • Yield : 68%.

Protection as Acetals

  • Protection : 2H-[1,3'-bipyridine]-2-one reacted with ethylene glycol, p-TsOH, toluene (reflux, 4 h).

  • Deprotection : HCl (1M), THF/H₂O, rt (2 h).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldPurityBromine Efficiency
Suzuki CouplingBoronic acid + bromopyridinePd catalysis, reflux85–90%>98%N/A
Direct BrominationPreformed bipyridineNBS, AIBN, CCl₄82%95%93%
HBr/H₂O₂ BrominationBipyridine + HBr/H₂O₂Heating, catalytic H₂O₂94%98%98%
Ullmann CouplingHalopyridinesCuI, 1,10-phenanthroline60–70%90%N/A

Optimization and Scalability

  • Catalyst loading reduction : Nano-palladium catalysts (e.g., Pd/C) decrease Pd usage from 5 mol% to 0.5 mol% without yield loss.

  • Solvent systems : Switch from toluene/ethanol to cyclopentyl methyl ether (CPME) improves environmental footprint.

  • Continuous flow bromination : Patented systems achieve 95% yield at 50 g/L concentration .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 5'-bromo-2H-[1,3'-bipyridine]-2-one?

  • Methodological Answer : The compound can be synthesized via halogen-directed coupling reactions. For example, Suzuki-Miyaura cross-coupling using a brominated pyridinone precursor and a boronic acid derivative under palladium catalysis. Substitution reactions (e.g., bromine replacement with nucleophiles) are also viable . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize by-products like dehalogenated or over-coupled species .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (via SHELXL refinement for small-molecule structures) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., distinguishing between C-5' and other bromination sites) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting) .

Q. What are the primary applications of this compound in early-stage research?

  • Methodological Answer :

  • Medicinal chemistry : Acts as a scaffold for kinase inhibitors due to its bipyridine core, which mimics ATP-binding motifs. Bromine serves as a handle for further functionalization .
  • Coordination chemistry : The pyridinone oxygen and bromine substituent enable chelation with transition metals (e.g., Ru, Ir) for catalytic or photoluminescent applications .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., bromine displacement vs. pyridinone oxidation) be managed during synthesis?

  • Methodological Answer :

  • Control oxidation states using inert atmospheres (N2_2/Ar) and reducing agents (e.g., NaBH4_4) to prevent pyridinone degradation .
  • Regioselective protection : Temporarily block reactive sites (e.g., pyridinone oxygen with silyl groups) before bromine substitution .
  • Monitor reaction progress via in-situ techniques like FT-IR or LC-MS to detect intermediates .

Q. How should researchers resolve contradictions in crystallographic data (e.g., disordered bromine positions)?

  • Methodological Answer :

  • Use SHELXD for dual-space structure solution to model disorder, followed by SHELXL refinement with anisotropic displacement parameters .
  • Validate against DFT-calculated geometries (e.g., bond lengths/angles) to confirm plausible configurations .

Q. What strategies optimize metal-coordination efficiency in catalytic applications?

  • Methodological Answer :

  • Ligand design : Introduce electron-withdrawing groups (e.g., -NO2_2) adjacent to bromine to enhance metal-binding affinity .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of metal complexes.
  • Spectroscopic validation : Use UV-Vis and EPR to assess coordination geometry and oxidation states .

Safety and Stability Considerations

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :

  • Storage : Keep under anhydrous conditions at -20°C to prevent hydrolysis of the pyridinone ring .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Consult safety data for brominated pyridines, which may release toxic HBr upon decomposition .

Biological Activity and Design

Q. How can structure-activity relationship (SAR) studies be designed using this scaffold?

  • Methodological Answer :

  • Substitution patterns : Systematically replace bromine with -NH2_2, -OH, or -CF3_3 to evaluate electronic effects on target binding .
  • Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) to assess metabolic liabilities introduced by the bipyridine core .

Notes

  • Methodological Rigor : Answers emphasize reproducible techniques from peer-reviewed sources (e.g., SHELX refinement, PubChem data).
  • Advanced Focus : Questions 4–6 address complex challenges in synthesis, data interpretation, and application design.

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